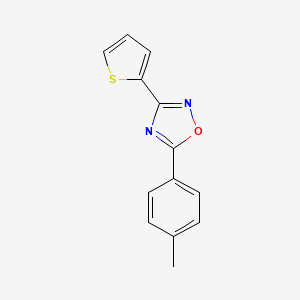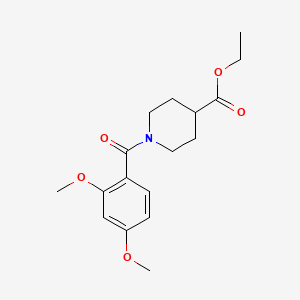![molecular formula C17H24N2O4S B5306341 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as N-((4-(2-oxo-2-(1-pyrrolidinyl)ethoxy)phenyl)sulfonyl)piperidine or OPES.
作用機序
OPES works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. Acetylcholinesterase is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of these enzymes, OPES may be able to slow down the progression of certain diseases, such as Alzheimer's disease and glaucoma.
Biochemical and Physiological Effects:
OPES has been shown to have inhibitory effects on the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This may lead to a decrease in the levels of certain neurotransmitters, such as acetylcholine. OPES has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
OPES has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. OPES also has a high degree of specificity for certain enzymes, making it useful for studying the effects of enzyme inhibition. However, OPES may have limitations in terms of its stability and solubility, which may affect its usefulness in certain experiments.
将来の方向性
There are several future directions for research on OPES. One area of research could focus on the development of more stable and soluble forms of OPES, which may improve its usefulness in lab experiments. Another area of research could focus on the development of new drugs based on the structure of OPES, which may have improved efficacy and fewer side effects. Additionally, further research could be done to investigate the potential use of OPES in the treatment of other diseases, such as cancer and diabetes.
合成法
OPES can be synthesized using a multi-step process. The first step involves the reaction of 4-(2-bromoethoxy)benzoic acid with pyrrolidine to form 4-(2-pyrrolidin-1-ylethoxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form 4-(2-chloroethyl)benzoic acid. The final step involves the reaction of 4-(2-chloroethyl)benzoic acid with piperidine and sodium sulfite to form OPES.
科学的研究の応用
OPES has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. OPES has also been studied for its potential use in the treatment of Alzheimer's disease and glaucoma.
特性
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-10-4-5-11-18)14-23-15-6-8-16(9-7-15)24(21,22)19-12-2-1-3-13-19/h6-9H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCMYUXZYGAEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306285.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)
![4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5306309.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5306313.png)
![N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)

![1-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5306330.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5306348.png)
![4-(hydroxymethyl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5306352.png)
